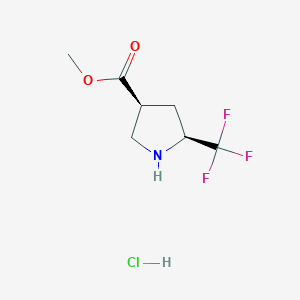

Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

CAS No.: 2418593-46-9

Cat. No.: VC6982849

Molecular Formula: C7H11ClF3NO2

Molecular Weight: 233.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2418593-46-9 |

|---|---|

| Molecular Formula | C7H11ClF3NO2 |

| Molecular Weight | 233.62 |

| IUPAC Name | methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |

| Standard InChI Key | RXAKXMFLWYPYCH-FHAQVOQBSA-N |

| SMILES | COC(=O)C1CC(NC1)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride belongs to the class of heterocyclic organic compounds. Its molecular formula is C₇H₁₁ClF₃NO₂, with a molecular weight of 233.62 g/mol . The (3S,5S) stereochemistry indicates specific spatial arrangements of substituents on the pyrrolidine ring, which are critical for its interaction with biological targets. The trifluoromethyl (-CF₃) group at the 5-position enhances lipophilicity and metabolic stability, while the methyl ester at the 3-position serves as a modifiable functional group.

Stereochemical Significance

The compound’s stereochemistry is pivotal for its activity. The (3S,5S) configuration ensures optimal spatial alignment for binding to enantioselective targets, such as enzymes or receptors. This specificity is often leveraged in drug design to minimize off-target effects.

Synthesis and Preparation

The synthesis of Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves multi-step processes, typically including ring formation, functionalization, and salt preparation.

Key Synthetic Steps

-

Pyrrolidine Ring Formation: Cyclization of a linear precursor (e.g., γ-amino ketone) via intramolecular reductive amination .

-

Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoromethyl copper or Umemoto’s reagent.

-

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

-

Stereocontrol: Achieving high enantiomeric purity requires chiral catalysts or resolution techniques .

-

Yield Improvement: Side reactions during trifluoromethylation necessitate precise temperature and stoichiometric control.

Applications in Pharmaceutical Research

This compound’s structural attributes make it a valuable intermediate in drug discovery, particularly for central nervous system (CNS) and metabolic disorders.

β3 Adrenergic Receptor Agonists

The pyrrolidine scaffold is a common motif in β3 adrenergic receptor agonists, which are investigated for treating overactive bladder and obesity . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with receptor pockets.

Prodrug Development

The methyl ester group serves as a prodrug moiety, enabling improved bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylic acid derivative .

Case Study: Comparative Analysis

A related compound, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride (PubChem CID: 53488452), lacks the trifluoromethyl group and exhibits reduced metabolic stability. This highlights the critical role of the -CF₃ substituent in enhancing drug-like properties .

Comparative Structural Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume